molecular formula C11H19NO4 B564762 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone CAS No. 77874-89-6

3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone

Cat. No.: B564762
CAS No.: 77874-89-6
M. Wt: 229.276
InChI Key: XWPWCDOHLYBVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone is an organic compound that belongs to the class of nitroxides. It is a stable free radical and is often used in various chemical and biological applications due to its unique properties. The compound is characterized by its piperidone ring structure, which is substituted with carboxymethyl and tetramethyl groups, making it highly stable and reactive under specific conditions.

Preparation Methods

The synthesis of 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone typically involves the oxidation of 2,2,6,6-tetramethyl-4-piperidone. One common method includes the use of oxidizing agents such as sodium hypochlorite or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale oxidation processes with continuous monitoring and optimization of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different nitroxide derivatives.

    Reduction: The compound can be reduced to its corresponding hydroxylamine using reducing agents like sodium borohydride.

    Substitution: It can participate in substitution reactions where the carboxymethyl group can be replaced with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone involves its ability to act as a stable free radical. It can interact with other radicals and reactive oxygen species, thereby modulating oxidative processes. The compound targets various molecular pathways involved in oxidative stress, making it useful in studying and potentially mitigating oxidative damage in biological systems .

Comparison with Similar Compounds

3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone is unique due to its high stability and specific reactivity. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the unique properties of this compound.

Properties

IUPAC Name

2-(1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2)6-8(13)7(5-9(14)15)11(3,4)12(10)16/h7,16H,5-6H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPWCDOHLYBVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(N1O)(C)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703781
Record name (1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77874-89-6
Record name (1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.